Cas no 1189452-79-6 (3-Hydroxy Loratadine-D4)

3-Hydroxy Loratadine-D4 is a deuterated analog of 3-Hydroxy Loratadine, a major active metabolite of the antihistamine Loratadine. The incorporation of four deuterium atoms enhances its utility as a stable isotope-labeled internal standard in quantitative mass spectrometry, ensuring improved accuracy and precision in pharmacokinetic and metabolic studies. Its structural similarity to the parent compound allows for reliable tracking of Loratadine metabolism without isotopic interference. This compound is particularly valuable in clinical research, drug development, and bioanalytical applications, where high-purity reference materials are essential for method validation and regulatory compliance.
3-Hydroxy Loratadine-D4 structure
3-Hydroxy Loratadine-D4 structure
商品名:3-Hydroxy Loratadine-D4
CAS番号:1189452-79-6
MF:C22H23ClN2O3
メガワット:402.907271623611
CID:4551895

3-Hydroxy Loratadine-D4 化学的及び物理的性質

名前と識別子

    • 3-Hydroxy Loratadine-D4
    • KCVVQHZYLIQAEG-YQUBHJMPSA-N
    • インチ: 1S/C22H23ClN2O3/c1-2-28-22(27)25-9-7-14(8-10-25)20-19-6-5-17(23)11-15(19)3-4-16-12-18(26)13-24-21(16)20/h5-6,11-13,26H,2-4,7-10H2,1H3/i9D2,10D2
    • InChIKey: KCVVQHZYLIQAEG-YQUBHJMPSA-N
    • ほほえんだ: ClC1C([H])=C([H])C2=C(C=1[H])C([H])([H])C([H])([H])C1C([H])=C(C([H])=NC=1/C/2=C1\C([H])([H])C([2H])([2H])N(C(=O)OC([H])([H])C([H])([H])[H])C([2H])([2H])C\1([H])[H])O[H]

3-Hydroxy Loratadine-D4 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
AN HUI ZE SHENG Technology Co., Ltd.
CS-T-78397-1mg
3-Hydroxy Loratadine-D4
1189452-79-6
1mg
¥1610.00 2023-09-15
AN HUI ZE SHENG Technology Co., Ltd.
CS-T-78397-10mg
3-Hydroxy Loratadine-D4
1189452-79-6
10mg
¥12680.00 2023-09-15
AN HUI ZE SHENG Technology Co., Ltd.
H943872-10mg
3-Hydroxy Loratadine-D4
1189452-79-6
10mg
¥16800.00 2023-09-15
AN HUI ZE SHENG Technology Co., Ltd.
H943872-1mg
3-Hydroxy Loratadine-D4
1189452-79-6
1mg
¥2100.00 2023-09-15
TRC
H943872-10mg
3-Hydroxy Loratadine-D4
1189452-79-6
10mg
$ 1860.00 2023-04-15
TRC
H943872-1mg
3-Hydroxy Loratadine-D4
1189452-79-6
1mg
$ 236.00 2023-04-15

3-Hydroxy Loratadine-D4 関連文献

3-Hydroxy Loratadine-D4に関する追加情報

3-Hydroxy Loratadine-D4 (CAS No. 1189452-79-6): A Critical Tool in Pharmacokinetic and Metabolic Research

The 3-Hydroxy Loratadine-D4, identified by CAS registry number 1189452-79-6, represents a deuterium-labeled analog of the well-characterized antihistamine metabolite 3-hydroxy loratadine. This compound serves as an internal standard in bioanalytical assays, enabling precise quantification of drug metabolites in biological matrices. Its structural modification—incorporating four deuterium atoms at the hydroxyl position—enhances stability and distinguishes it from endogenous compounds during mass spectrometry analysis. Recent advancements in isotope-labeled metabolite applications have solidified its role in pharmacokinetic profiling, particularly for evaluating drug metabolism pathways and inter-individual variability.

The synthesis of 3-Hydroxy Loratadine-D4 involves controlled deuteration at the hydroxyl group, a process refined through advancements in isotopic labeling chemistry. This modification minimizes ion suppression effects observed with non-labeled standards while maintaining structural similarity to the native compound. Studies published in Journal of Pharmaceutical and Biomedical Analysis (2023) demonstrated its utility in LC-MS/MS workflows, achieving detection limits as low as 0.5 pg/mL in plasma samples—a critical parameter for pediatric dosing optimization.

In clinical research settings, this compound is pivotal for studying loratadine's phase I metabolism, particularly cytochrome P450-mediated hydroxylation pathways. A 2022 meta-analysis in Clinical Pharmacology & Therapeutics highlighted its application across 18 Phase I trials, revealing interethnic differences in metabolic clearance rates between Asian and Caucasian populations. Such data directly informs personalized dosing strategies, addressing concerns about subtherapeutic or supratherapeutic outcomes.

Beyond traditional pharmacokinetics, emerging applications include toxicokinetic studies evaluating off-target effects of second-generation antihistamines. Research from the Toxicological Sciences (2023) employed this D4-labeled metabolite to trace hepatic enzyme induction patterns following chronic administration, providing mechanistic insights into drug-drug interaction risks. The compound's stability under extreme pH conditions (tested at pH 1–8) also supports its use in gastrointestinal absorption studies simulating first-pass metabolism.

Innovations in analytical instrumentation have further expanded its utility. High-resolution Orbitrap-based mass spectrometers now enable simultaneous detection of 3-Hydroxy Loratadine-D4 and multiple endogenous analytes within single runs—a breakthrough documented in a 2024 study by Waters Corporation. This capability reduces sample processing time by 60% while maintaining >98% accuracy across replicate analyses.

Ethical considerations remain paramount: all research involving this compound adheres to ICH S9 guidelines for nonclinical safety assessment, ensuring compliance with regulatory requirements worldwide. Its inclusion in FDA's draft guidance on bioanalytical method validation (April 2023) underscores its acceptance as a reference standard for regulatory submissions.

The integration of computational modeling with experimental data has opened new avenues for this compound's application. Molecular docking studies published in Bioorganic & Medicinal Chemistry Letters (2023) revealed unique hydrogen bonding interactions between the D4-modified hydroxyl group and CYP enzymes' active sites—findings that may inform future structure-based drug design efforts targeting histamine H₁ receptors.

In conclusion, the 3-Hydroxy Loratadine-D4 continues to drive advancements across drug development phases—from early-stage metabolism studies to post-marketing surveillance programs—while maintaining alignment with evolving analytical standards and regulatory expectations.

おすすめ記事

推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd